N-(3,4-dimethoxyphenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-[(2-ethoxyacetyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-4-28-12-18(24)23-19-14-7-5-6-8-15(14)29-20(19)21(25)22-13-9-10-16(26-2)17(11-13)27-3/h5-11H,4,12H2,1-3H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKXALYFLHKRMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula . This compound features a benzofuran core, which is known for its diverse biological activities. The presence of methoxy groups and an ethoxyacetamido substituent enhances its pharmacological profile.
Antitumor Activity
Research indicates that compounds with a benzofuran core exhibit significant antitumor properties. A study involving various benzofuran derivatives demonstrated that modifications in their structure could lead to enhanced antiproliferative effects against cancer cell lines. For instance, a related compound exhibited an IC50 value comparable to doxorubicin, a well-known chemotherapeutic agent .
Table 1: Antitumor Activity of Related Benzofuran Compounds
| Compound Name | IC50 (μM) | Cell Line |
|---|---|---|
| Doxorubicin | 1.136 | A549 |
| N-(3,4-Dimethoxyphenyl)-3-(2-ethoxyacetamido) | TBD | TBD |
| Other Benzofuran Derivative | 6.26 | HCC827 |
The exact IC50 for this compound has not yet been established in published studies, but its structural similarity to effective compounds suggests potential efficacy.
Antimicrobial Activity
In addition to antitumor properties, benzofuran derivatives have also shown antimicrobial activity. A study testing various compounds against E. coli and S. aureus indicated that certain structural modifications could enhance antibacterial properties . The incorporation of the ethoxyacetamido group may contribute to this activity.
Table 2: Antimicrobial Activity Overview
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(3,4-Dimethoxyphenyl)-3-(2-ethoxyacetamido) | E. coli | TBD |
| Related Compound | S. aureus | TBD |
The mechanism of action for benzofuran derivatives typically involves interaction with DNA and modulation of cellular signaling pathways. Studies have shown that these compounds can bind to DNA in either monomeric or dimeric forms, affecting cellular proliferation and apoptosis .
Case Studies
- Case Study on Antitumor Efficacy : In vitro studies on lung cancer cell lines (A549, HCC827) demonstrated that certain benzofuran derivatives significantly inhibited cell growth in both 2D and 3D culture systems. The results indicated a higher efficacy in 2D assays compared to 3D models due to better penetration and interaction with the cells .
- Antimicrobial Testing : Another study evaluated the antimicrobial properties of related compounds against common pathogens. The findings suggested that structural variations significantly influenced the effectiveness against different bacterial strains .
Q & A
Q. What are the common synthetic pathways for N-(3,4-dimethoxyphenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide, and how are intermediates characterized?
The synthesis typically involves a multi-step approach:
Benzofuran core formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions .
Amidation : Introduction of the 2-ethoxyacetamido group via coupling agents like HATU or EDC in anhydrous DMF .
Final acylation : Reaction of the benzofuran intermediate with 3,4-dimethoxyphenyl isocyanate or acyl chloride in the presence of a base (e.g., triethylamine) .
Characterization : Intermediates are validated using /-NMR (for functional groups), HPLC (purity >95%), and HRMS (exact mass confirmation) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- NMR : -NMR identifies protons on the dimethoxyphenyl (δ 3.8–3.9 ppm for OCH) and benzofuran (δ 6.5–8.0 ppm for aromatic protons). -NMR confirms carbonyl groups (amide: ~168 ppm, carboxamide: ~165 ppm) .
- FT-IR : Peaks at ~3300 cm (N-H stretch), ~1650 cm (C=O), and ~1250 cm (C-O-C) .
- Mass Spectrometry : HRMS (ESI+) calculates exact mass (e.g., CHNO: expected [M+H] = 435.1542) .
Q. What in vitro assays are used for preliminary biological screening of this compound?
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., IC determination via fluorescence polarization) .
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with EC values compared to controls .
- Solubility/stability : HPLC-based kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can regioselective functionalization of the benzofuran core be optimized to enhance bioactivity?
- Directed substitution : Use protecting groups (e.g., Boc for amines) to control reaction sites during amidation .
- Computational modeling : DFT calculations predict electron density to guide substitution at C3/C6 positions for optimal target binding (e.g., docking studies with kinases) .
- SAR libraries : Synthesize analogs with varied substituents (e.g., replacing ethoxy with cyclopropoxy) and compare IC trends .
Q. How should researchers resolve contradictions in bioactivity data across different assay conditions?
- Standardization : Replicate assays under controlled conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding affinity discrepancies observed in fluorescence assays .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide) to identify assay-specific artifacts .
Q. What strategies mitigate poor pharmacokinetic properties (e.g., low oral bioavailability)?
- Prodrug design : Introduce hydrolyzable groups (e.g., ester prodrugs) to enhance solubility .
- Nanocarriers : Encapsulate in PEGylated liposomes to improve plasma half-life (tested via in vivo PK in rodent models) .
- Metabolic profiling : Identify major metabolites using LC-MS/MS and modify labile sites (e.g., ethoxy → trifluoroethoxy) .
Q. How can computational tools predict off-target interactions and toxicity?
- Pharmacophore modeling : Screen against databases like ChEMBL for off-target kinases or GPCRs .
- ToxCast profiling : Use machine learning models (e.g., DeepTox) to predict hepatotoxicity based on structural fragments .
- ADMET prediction : SwissADME or ADMETlab2.0 estimate BBB penetration, CYP inhibition, and hERG liability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
